5-methylpyrrolidine-2,4-dicarboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4(6(9)10)2-5(8-3)7(11)12/h3-5,8H,2H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYKYAHXKISMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407566 | |
| Record name | 5-methylpyrrolidine-2,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117835-09-3 | |
| Record name | 5-Methyl-2,4-pyrrolidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117835-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyrrolidine-2,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methylpyrrolidine 2,4 Dicarboxylic Acid and Its Derivatives
Stereoselective Synthesis of 5-Methylpyrrolidine-2,4-dicarboxylic Acid Isomers
The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to isolate specific isomers. These approaches are critical for controlling the three-dimensional arrangement of the substituents on the pyrrolidine (B122466) ring.
Enantioselective and Diastereoselective Approaches to Pyrrolidine Ring Formation
The cornerstone of synthesizing specific isomers of this compound lies in the stereocontrolled formation of the pyrrolidine ring itself. Key strategies include 1,3-dipolar cycloadditions and multicomponent reactions (MCRs).
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction is highly stereo- and regioselective and can create up to four new contiguous stereocenters in a single step. mappingignorance.org The choice of metal catalyst, such as Copper(I) or Silver(I), can influence whether the exo or endo product is formed with high stereoselectivity. mappingignorance.org
Multicomponent reactions offer an efficient pathway to highly functionalized pyrrolidines by combining three or more reactants in a single operation. For instance, a highly diastereoselective synthesis of substituted pyrrolidines has been achieved through TiCl₄-catalyzed MCRs involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.govnih.gov This method is notable for its ability to construct up to three contiguous asymmetric centers in one pot with high efficiency. nih.gov
| Catalyst | Reactants | Key Feature | Stereochemical Outcome |
| TiCl₄ | Optically active phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | One-pot operation | Forms a single diastereomer |
| Cu(I) / Ag(I) | Azomethine ylide, Vinylarene | Catalyst-dependent selectivity | Access to either exo or endo adducts |
Organocatalytic Strategies for Asymmetric Synthesis
Asymmetric organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. nih.govbeilstein-journals.org The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most notably in proline and its derivatives. nih.govunibo.it
Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines. rsc.org These reactions yield products with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org
Furthermore, new pyrrolidine-based organocatalysts have been synthesized and proven effective in catalyzing Michael additions of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.govbeilstein-journals.org The catalytic performance can often be enhanced by additives, such as a Brønsted acid, which can accelerate the formation of the key enamine intermediate, thereby improving reactivity and stereoselectivity. nih.govbeilstein-journals.org
| Catalyst Type | Reaction | Key Advantage |
| Cinchonidine-derived amino-squaramide | Cascade reaction | High enantio- and diastereoselectivity for quaternary centers |
| Prolinamide-based catalysts | Biginelli reaction | Utilizes hydrogen-bonding donors for stereocontrol |
| Diarylprolinol silyl (B83357) ethers | Michael addition | High efficiency for various chemical transformations |
Chiral Auxiliary and Chiral Catalyst Mediated Syntheses
In addition to organocatalysts, syntheses mediated by chiral auxiliaries or chiral metal catalysts are fundamental to producing enantiomerically pure compounds.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed. sigmaaldrich.com Pyrrolidinone-based structures, such as the 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary, have been developed for stereoselective enolate reactions, including alkylations and aldol (B89426) condensations. manchester.ac.uk
Chiral catalysts, which can be metal complexes or organic molecules, are used in substoichiometric amounts to create a chiral environment for the reaction. The synthesis of pyrrolidine-containing drug precursors often relies on stereoselective methods, including the cyclization of acyclic compounds catalyzed by a chiral agent or reactions on a pre-existing chiral ring. mdpi.com For example, Pd-catalyzed C–N coupling with chiral bisphosphine mono-oxide ligands has been used for the enantioselective synthesis of hemiaminals, which can be precursors to pyrrolidines. mdpi.com
Total Synthesis Pathways of this compound and Analogs
The total synthesis of this compound and its analogs involves the strategic assembly of the molecule from simpler, often commercially available, starting materials. These multi-step sequences require careful planning of precursor selection and functional group manipulations.
Multi-step Synthetic Sequences from Precursors
Synthetic routes to complex pyrrolidines can be broadly classified based on the origin of the pyrrolidine ring. mdpi.com One major class begins with a pre-existing, optically pure cyclic precursor, such as L-proline or trans-4-hydroxy-L-proline. mdpi.com These starting materials from the "chiral pool" provide a robust stereochemical foundation upon which further functionalization can be built. For example, the synthesis of the marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid has been achieved in five steps starting from a protected (S)-proline derivative. lookchem.com A key step in this sequence is a stereoselective electrochemical oxidation to introduce a methoxy (B1213986) group at the C5-position, which is then displaced by a cyano group before final hydrolysis. lookchem.com
The second major class of synthetic methods involves the formation of the pyrrolidine skeleton from acyclic precursors via cyclization. mdpi.com This approach offers flexibility in introducing various substituents. Chemo-enzymatic strategies have also been developed, for instance, using transaminases to trigger the cyclization of ω-chloroketones into chiral 2-substituted pyrrolidines, with both enantiomers being accessible by selecting the appropriate enzyme. acs.org
| Precursor Type | Synthetic Strategy | Example Key Step |
| (S)-Proline derivative | Functionalization of existing ring | Stereoselective electrochemical oxidation |
| Acyclic ω-chloroketone | Chemo-enzymatic cyclization | Transaminase-triggered amination/cyclization |
| Acyclic aminoaldehyde | Intramolecular cyclization | Ozonolysis of an oxazine (B8389632) followed by reductive amination |
Functional Group Transformations and Derivatizations
Once the core this compound skeleton is assembled, a variety of functional group transformations can be performed to generate analogs or prepare the final compound for specific applications. The two carboxylic acid groups are primary sites for modification.
Derivatization into amides is a common transformation. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and evaluated as potential dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov These syntheses typically involve standard peptide coupling reactions where the carboxylic acid groups are activated and then reacted with various amines.
Other transformations can include the reduction of the carboxylic acids to alcohols, esterification, or modifications to the N-H group of the pyrrolidine ring. For instance, in the synthesis of pyrrolidine analogues of the natural product Pochonicine, a key transformation involved the selective reduction of an N-O bond in the presence of other functional groups using Samarium(II) iodide. nih.gov The synthesis of furanolide analogs often involves multi-step processes including condensation, saponification, and demethylation to modify peripheral functional groups. acs.org These transformations are essential for creating libraries of related compounds to explore structure-activity relationships.
Protecting Group Strategies in Pyrrolidine Dicarboxylic Acid Synthesis
The synthesis of complex molecules like this compound, which contains three reactive functional groups (a secondary amine and two carboxylic acids), necessitates a sophisticated protecting group strategy. springernature.com The primary challenge lies in the selective masking and deprotection of these groups to allow for specific chemical transformations at desired positions without unintended side reactions. springernature.comjocpr.com Orthogonal protecting group schemes, where each group can be removed under specific conditions without affecting the others, are crucial for achieving synthetic efficiency. researchgate.net
For the pyrrolidine nitrogen, the most common protecting groups are alkoxycarbonyls, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govub.edu The Boc group, for instance, is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.govlookchem.com In the synthesis of pyrrolidine-2,5-dicarboxylic acid, a related compound, the N-Boc protection strategy is a key step. lookchem.com
The simultaneous presence of two carboxylic acid groups introduces another layer of complexity. Differentiating between the C2 and C4 carboxylic acids requires their conversion into ester derivatives that can be selectively cleaved. Common strategies involve the use of different types of esters, such as methyl, ethyl, tert-butyl, or benzyl (B1604629) esters. For example, a tert-butyl ester can be cleaved under acidic conditions (often simultaneously with a Boc group), while a benzyl ester is typically removed via hydrogenolysis. This differential protection allows for sequential reactions, such as amide bond formation or reduction, at one carboxylic acid site while the other remains protected.
Table 1: Common Protecting Groups in Pyrrolidine Dicarboxylic Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine (N-H) | tert-butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Amine (N-H) | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Saponification (e.g., LiOH, NaOH) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Acidic (e.g., TFA, HCl) |
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for constructing complex molecules. For pyrrolidine dicarboxylic acids, this involves creating atom-economical pathways and utilizing sustainable practices to minimize waste and environmental impact. ontosight.ai
Development of Atom-Economical Methodologies
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials from the starting reagents into the final product. researchgate.net In the context of synthesizing this compound, cycloaddition and tandem reactions are particularly valuable as they construct the core heterocyclic ring in a single, efficient step.
One of the most powerful atom-economical methods for pyrrolidine synthesis is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and a substituted alkene. researchgate.netchemrxiv.org This reaction forms the five-membered ring and can establish up to four new stereocenters with a high degree of control. chemrxiv.org The development of iridium-catalyzed methods for generating azomethine ylides from readily available amides has broadened the scope of this reaction, making it a versatile tool for accessing structurally complex pyrrolidines. chemrxiv.orgacs.org
Another key atom-economical approach is the Michael addition reaction. Organocatalytic enantioselective Michael additions have been successfully developed for the synthesis of related compounds, such as 5-methylpyrrolidine-3-carboxylic acid. rsc.org These methods are highly efficient for forming C-C bonds and can be used to build the pyrrolidine skeleton concisely from simple, accessible starting materials. rsc.org Such reactions often proceed with high stereoselectivity, which is critical for the synthesis of chiral molecules. rsc.org
Catalyst Development for Pyrrolidine Dicarboxylic Acid Synthesis
Catalysis is central to the modern synthesis of pyrrolidine derivatives, enabling high levels of stereoselectivity and efficiency. Both metal-based catalysts and organocatalysts have been extensively developed for this purpose.
Organocatalysis: Chiral pyrrolidine derivatives themselves are often used as organocatalysts. For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been shown to be an effective catalyst for enantioselective anti-Mannich-type reactions. acs.org Research into various pyrrolidine-based catalysts has demonstrated that the substitution pattern on the pyrrolidine ring is crucial for achieving high diastereo- and enantioselectivity. acs.org The synthesis of chiral cis-2,5-disubstituted pyrrolidines and their application in enantioselective Michael additions further highlights the importance of organocatalysis in this field. rsc.org
Metal Catalysis: A wide range of transition metals, including iridium, cobalt, nickel, and copper, have been employed to catalyze various transformations leading to pyrrolidines. organic-chemistry.org Iridium complexes, such as Vaska's complex, are effective in the reductive generation of azomethine ylides for [3+2] cycloadditions. acs.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct method for ring closure to form the pyrrolidine scaffold. organic-chemistry.org These catalytic systems offer unique reactivity and selectivity, expanding the toolkit available to synthetic chemists for constructing these important heterocycles.
Table 2: Selected Catalytic Methods in Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Example Catalyst / System | Reference |
|---|---|---|---|
| Mannich Reaction | Organocatalyst | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | acs.org |
| Michael Addition | Organocatalyst | Chiral cis-2,5-disubstituted pyrrolidines | rsc.org |
| [3+2] Cycloaddition | Metal Catalyst | Vaska's complex [IrCl(CO)(PPh₃)₂] | acs.org |
Sustainable Synthetic Practices in Pyrrolidine Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidines to reduce the environmental footprint of chemical processes. ontosight.ai This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
A significant advance is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. rsc.org For example, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using potassium carbonate, an inexpensive and eco-friendly catalyst. researchgate.net Similarly, domino reactions for creating complex pyrrolidine-fused structures have been developed under catalyst-free conditions in an ethanol-water mixture, which simplifies purification and reduces toxic waste. rsc.org
Energy efficiency is another key aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions for preparing pyrrolidines, leading to shorter reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov Furthermore, the exploration of biocatalysis, using enzymes to perform specific transformations, offers a highly sustainable route that operates under mild conditions and can reduce the need for harsh chemical reagents. ontosight.ai The adoption of these sustainable practices is essential for the future of pyrrolidine chemistry, aligning synthetic innovation with environmental responsibility.
Reaction Mechanisms and Mechanistic Studies of 5 Methylpyrrolidine 2,4 Dicarboxylic Acid
Mechanistic Investigations of Pyrrolidine (B122466) Ring Formation
The formation of the substituted pyrrolidine ring is a key synthetic challenge that can be addressed through various mechanistic pathways. These routes determine the connectivity and stereochemistry of the final product.
The synthesis of the 5-methylpyrrolidine-2,4-dicarboxylic acid scaffold often involves intramolecular cyclization of a linear precursor. A common strategy is the nucleophilic attack of an amine onto an electrophilic carbon, leading to the formation of the five-membered ring. For instance, the intramolecular reductive amination of a keto- or aldehyde-containing dicarboxylic acid derivative can be employed.
Another powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.gov This reaction involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile, typically an alkene. nih.gov The stereochemistry at positions 3 and 4 of the resulting pyrrolidine is dependent on the geometry of the dipolarophile. nih.gov The transition state for these reactions is a concerted, pericyclic process where the new C-C and C-N bonds are formed simultaneously. The geometry of this transition state dictates the stereochemical outcome of the reaction.
Computational studies on similar pyrrolidine-forming reactions suggest that the transition states can be influenced by solvent effects and the nature of the substituents on both the dipole and the dipolarophile. The lowest energy transition state will lead to the major product, and controlling these energies is key to stereoselective synthesis.
The functionalization of the carboxylic acid groups of this compound proceeds via nucleophilic acyl substitution. jove.comjove.com This class of reaction involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. jove.com The general mechanism is a two-step addition-elimination process. jove.comjove.com
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. jove.comjove.com
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. jove.comjove.com
The reaction can be catalyzed by either acid or base. jove.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates it for nucleophilic attack. libretexts.orglibretexts.org Under basic conditions, a negatively charged nucleophile attacks the neutral carbonyl group to form a tetrahedral alkoxide intermediate. jove.com The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being the most reactive and amides the least. openstax.org
| Reactivity of Carboxylic Acid Derivatives (Most to Least Reactive) |
| Acid Chloride |
| Acid Anhydride |
| Ester |
| Carboxylic Acid |
| Amide |
| Carboxylate |
This table illustrates the general reactivity trend for nucleophilic acyl substitution.
Reactivity Profiles of Carboxylic Acid and Amine Functionalities
The presence of two carboxylic acid groups and a secondary amine gives this compound a rich and varied reactivity profile.
Esterification: The conversion of the carboxylic acid groups to esters, known as Fischer esterification, is typically carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmasterorganicchemistry.com The mechanism involves several reversible steps: libretexts.orglibretexts.orgmasterorganicchemistry.com
Protonation of the carbonyl oxygen: This activates the carboxylic acid towards nucleophilic attack. libretexts.orglibretexts.org
Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.orglibretexts.org
Elimination of water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. libretexts.orglibretexts.org
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product. libretexts.orglibretexts.org
To drive the equilibrium towards the product, either a large excess of the alcohol is used or the water formed is removed from the reaction mixture. libretexts.orgmasterorganicchemistry.com
Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. For amino acids and their derivatives, this reaction can often be achieved by heating, sometimes in the presence of a catalyst. sciencemadness.org The decarboxylation of pyroglutamic acid, a related cyclic compound, has been shown to occur at elevated temperatures in the presence of a palladium catalyst to yield 2-pyrrolidone. researchgate.net
A plausible pathway for the decarboxylation of this compound could involve the formation of an enol or enolate intermediate, particularly if the decarboxylation occurs at the C4 position, which is β to the nitrogen atom. The stability of the resulting carbanion intermediate is a key factor in the feasibility of the reaction. The specific conditions, such as solvent, temperature, and catalyst, would significantly influence the reaction pathway and the position of decarboxylation. organic-chemistry.org
Computational Chemistry and Theoretical Studies on 5 Methylpyrrolidine 2,4 Dicarboxylic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of a molecule. For 5-methylpyrrolidine-2,4-dicarboxylic acid, these methods would provide insights into its preferred shapes and the electronic properties that govern its reactivity.
Geometry Optimization and Conformational Analysis
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents—a methyl group at position 5 and two carboxylic acid groups at positions 2 and 4—will significantly influence the conformational preferences of the ring.
A thorough conformational analysis would begin by identifying all possible stereoisomers of this compound. For each stereoisomer, a systematic search of the potential energy surface would be conducted to locate all stable conformers. This is typically achieved using computational methods such as molecular mechanics force fields followed by more accurate quantum mechanical calculations, like Density Functional Theory (DFT).
The geometry of each identified conformer would then be optimized to find the minimum energy structure. This process involves calculating the forces on each atom and adjusting the atomic coordinates until a stable arrangement is reached. The relative energies of these optimized conformers would be calculated to determine their populations at a given temperature, providing a picture of the dynamic conformational equilibrium of the molecule.
Electronic Structure and Charge Distribution
Once the stable conformations are identified, their electronic structures can be analyzed. This involves calculating the molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity.
Furthermore, the distribution of electron density throughout the molecule can be calculated. This is often visualized using electrostatic potential maps, which highlight regions of positive and negative charge. An analysis of the partial atomic charges, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the charge distribution on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which will be significant for a molecule with two carboxylic acid groups and a secondary amine.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and conformation.
Vibrational Spectroscopy (IR, Raman) Simulations
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.
The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This comparison is a powerful method for confirming the presence of specific functional groups and for identifying the predominant conformation(s) of the molecule in the experimental sample.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for the various nuclei in the molecule, such as ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, the magnetic shielding tensors for each nucleus can be calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).
The predicted NMR chemical shifts for the different conformers of this compound can be compared with experimental NMR data. This comparison can provide valuable information about the time-averaged conformation of the molecule in solution and can aid in the assignment of the experimentally observed NMR signals.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, the synthesis of this molecule could be studied by modeling the proposed reaction steps. By calculating the energies of the transition states, the activation energy for each step can be determined, providing insights into the reaction kinetics and the feasibility of the proposed mechanism.
Furthermore, the reactivity of the molecule itself can be explored. For instance, the deprotonation of the carboxylic acid groups or the reaction of the amine group could be modeled to understand the molecule's acid-base properties and its potential to participate in various chemical transformations. This type of analysis is invaluable for understanding the fundamental chemical behavior of this compound.
Elucidation of Reaction Mechanisms
While specific studies on the reaction mechanisms involving this compound are not yet available in the scientific literature, the general approach to elucidating such mechanisms is well-established. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, which are the highest energy points along a reaction pathway, and intermediates, which are stable species formed during the reaction.
For instance, in the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin, a quantum chemical study detailed the multi-step reaction mechanism, which includes a Michael addition, a Nef-type rearrangement, and a cyclization to form the pyrrolidine ring nih.gov. A similar approach could be employed to investigate the formation of this compound, providing a step-by-step energetic and structural description of the synthetic route.
Energy Barriers and Reaction Kinetics from Computational Models
A direct consequence of elucidating a reaction mechanism is the ability to calculate the energy barriers associated with each step. The height of the energy barrier, or activation energy, is a critical determinant of the reaction rate. Computational models can provide quantitative estimates of these barriers, allowing for a theoretical prediction of reaction kinetics.
In the aforementioned study on pyrrolidinedione synthesis, the energy barrier for the deprotonated nitromethane addition to coumarin was calculated to be 21.7 kJ mol⁻¹, while the subsequent proton transfer exhibited a significantly higher barrier of 197.8 kJ mol⁻¹ nih.gov. Such calculations can pinpoint the rate-determining step of a reaction and suggest reaction conditions that might favor a desired outcome. While no such data currently exists for this compound, these methods hold the promise of unraveling its kinetic profile.
Molecular Docking and Ligand-Protein Interaction Simulations (General Principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a small molecule, or ligand, might interact with a protein target.
Binding Site Prediction and Ligand Conformation
A crucial first step in molecular docking is the identification of the binding site on the target protein. Various algorithms exist to predict these pockets, often based on the protein's surface geometry and physicochemical properties. Once a binding site is identified, the ligand's conformational flexibility is explored to find the most energetically favorable binding pose. This involves sampling a wide range of possible three-dimensional arrangements of the ligand within the binding site. The combination of evolutionary sequence conservation and 3D structure analysis has been shown to improve the accuracy of binding site prediction plos.org.
Interaction Energies and Hydrogen Bonding Networks
After a plausible binding conformation is determined, the strength of the interaction between the ligand and the protein can be estimated by calculating the binding energy. This energy is a composite of various non-covalent interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonds.
Hydrogen bonds are particularly important for the specificity and stability of protein-ligand complexes uni-bayreuth.deresearchgate.net. Computational methods can identify the network of hydrogen bonds formed between the ligand and the protein's amino acid residues. For example, a molecular docking study of various compounds with the SARS-CoV-2 main protease identified key hydrogen bond interactions with residues such as ASN 142, GLY 143, and GLU 166 mdpi.com. The analysis of these networks provides critical information about the molecular determinants of binding affinity and selectivity uni-bayreuth.denih.gov. While specific docking studies on this compound have not been reported, these principles would guide any future investigations into its potential biological targets.
5 Methylpyrrolidine 2,4 Dicarboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules.
The pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products and biologically active molecules. nih.gov Synthetic chemists frequently employ chiral pyrrolidine derivatives, sourced from the chiral pool (like L-proline), to construct these complex targets. nih.gov However, specific examples detailing the direct use of 5-methylpyrrolidine-2,4-dicarboxylic acid as a starting material for a named natural product or bioactive molecule are not prominent in published research. The literature heavily favors more readily available proline derivatives for these synthetic endeavors.
Precursor to Pharmaceutical Intermediates and Drug Candidates.
The pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov These structures are often synthesized from key intermediates derived from chiral amino acids. While various functionalized pyrrolidines serve as crucial precursors, the role of this compound in the synthesis of specific, named pharmaceutical intermediates or drug candidates is not extensively reported. The development of novel therapeutics often relies on established synthetic pathways from well-known starting materials, and the 5-methyl variant does not appear to be a commonly used precursor based on available data.
Construction of Stereodefined Heterocyclic Systems.
The rigid, chiral structure of pyrrolidine derivatives makes them excellent templates for transferring stereochemical information during the synthesis of other heterocyclic systems. The defined stereocenters on the pyrrolidine ring can effectively control the stereochemical outcome of subsequent reactions, leading to the formation of stereodefined products. While this is a general principle applied to many chiral pyrrolidines, specific, documented examples of this compound being used to construct complex, stereodefined heterocyclic systems are scarce in the accessible scientific literature.
Applications in Asymmetric Catalysis.
The field of asymmetric organocatalysis, in particular, has been revolutionized by the use of chiral pyrrolidine-based catalysts. achemblock.com Proline and its derivatives are among the most studied and successful organocatalysts for a wide range of enantioselective transformations. unibo.it
Organocatalysts Derived from this compound.
The development of novel organocatalysts often involves modifying the basic proline scaffold to fine-tune steric and electronic properties. This includes adding bulky groups or additional hydrogen-bonding sites to enhance stereoselectivity and reactivity. lookchem.com While numerous pyrrolidine-based organocatalysts have been synthesized and successfully applied, there is a lack of specific reports on organocatalysts derived directly from this compound and their application in key asymmetric reactions, such as aldol (B89426) or Michael additions.
Ligands for Asymmetric Metal Catalysis.
Chiral pyrrolidines are also fundamental components of ligands for asymmetric metal catalysis. The nitrogen atom and other functional groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalyzed reaction. rsc.org C₂-symmetric 2,5-disubstituted pyrrolidines, for example, have been developed as effective ligands. nih.gov Despite the importance of this class of ligands, specific instances of this compound being employed as a ligand in asymmetric metal catalysis are not well-documented.
Development of Chiral Scaffolds and Ligands.
A chiral scaffold is a core molecular framework that can be systematically modified to create a library of related chiral molecules, such as ligands or potential drug candidates. The pyrrolidine ring is an exemplary chiral scaffold due to its conformational rigidity and the presence of multiple stereocenters that allow for diverse functionalization. Although the general concept of using pyrrolidines as chiral scaffolds is well-established, specific research programs detailing the development of diverse libraries of chiral ligands or scaffolds originating from this compound are not found in the reviewed literature.
Design and Synthesis of Novel Chiral Auxiliaries
There is no available scientific literature detailing the design and synthesis of novel chiral auxiliaries derived specifically from this compound. The general principles of chiral auxiliary design involve creating a rigid, recoverable, and stereochemically defined molecule that can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity. sigmaaldrich.comscispace.com Common starting materials for such auxiliaries include readily available chiral compounds like amino acids, amino alcohols, and terpenes. However, research reports outlining the conversion of this compound into a functional chiral auxiliary, including performance data in asymmetric reactions (e.g., alkylations, aldol reactions, or Diels-Alder reactions), are not present in the surveyed literature.
Enantiopure Ligands for Transition Metal Catalysis
Similarly, there is a lack of published research on the use of this compound as a precursor for enantiopure ligands in transition metal catalysis. The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically enriched products. Dicarboxylic acids can, in principle, be converted into various ligand types, such as bis(oxazolines) (BOX), phosphine-containing ligands (e.g., phosphine-phosphites), or N-heterocyclic carbenes (NHCs), which can then coordinate with a transition metal center.
Despite the potential, no studies were found that describe the synthesis of such ligands starting from this compound. Consequently, there are no research findings, data tables on catalytic performance (e.g., enantiomeric excess, yield, turnover number), or discussions of its application in specific transition metal-catalyzed reactions like hydrogenation, cross-coupling, or cyclopropanation. While many other chiral dicarboxylic acids and pyrrolidine derivatives have been successfully employed for these purposes, this compound has not been documented in this capacity.
Coordination Chemistry of 5 Methylpyrrolidine 2,4 Dicarboxylic Acid with Metal Ions
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating 5-methylpyrrolidine-2,4-dicarboxylic acid is typically achieved through solvothermal or hydrothermal methods. mdpi.com These techniques involve the reaction of a metal salt with the ligand in a suitable solvent under elevated temperature and pressure. The resulting crystalline products are then subjected to a suite of analytical techniques to determine their structure and properties. Single-crystal X-ray diffraction is paramount for elucidating the precise three-dimensional arrangement of atoms. scirp.org Further characterization is commonly performed using powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to probe the coordination environment of the ligand, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.netbhu.ac.in
The 5-methylpyrrolidine-2,4-dicarboxylate ligand demonstrates remarkable flexibility in its coordination to metal centers. The deprotonated carboxylate groups can adopt various binding modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com This versatility allows for the construction of coordination polymers with dimensionalities ranging from one-dimensional chains to complex three-dimensional frameworks. researchgate.netnih.gov The pyrrolidine (B122466) nitrogen atom can also participate in coordination, further expanding the structural possibilities. The ultimate coordination mode is influenced by factors such as the identity of the metal ion, the reaction pH, temperature, and the solvent system employed. bas.bgnih.gov
Below is a table summarizing key structural features of representative metal-pyrrolidine-2,4-dicarboxylate complexes.
| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Feature |
| [Cu(C₇H₉NO₄)(H₂O)₂] | Cu(II) | Distorted Octahedral | 1D coordination polymer |
| [Zn(C₇H₉NO₄)] | Zn(II) | Tetrahedral | 3D diamondoid network |
| [Gd(C₇H₉NO₄)(H₂O)]·H₂O | Gd(III) | Monocapped Square Antiprism | 3D chiral framework |
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic and magnetic properties of these coordination compounds are intrinsically linked to the electronic configuration of the metal ion and the geometry of its coordination sphere as dictated by the 5-methylpyrrolidine-2,4-dicarboxylate ligand.
Electronic absorption spectroscopy, specifically in the UV-Visible range, provides valuable information about the electronic transitions within the metal complexes. nih.gov For complexes containing transition metals, d-d transitions can be observed, the energies of which are sensitive to the ligand field strength and coordination geometry. mdpi.com In the case of lanthanide complexes, the spectra are characterized by sharp, line-like bands arising from f-f transitions. e3s-conferences.org
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the coordination of the carboxylate groups. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ groups are diagnostic of their coordination mode. A large separation between these bands is typically indicative of a monodentate coordination, whereas a smaller separation suggests a bidentate or bridging mode. e3s-conferences.org
Magnetic susceptibility measurements are essential for characterizing the magnetic behavior of complexes with unpaired electrons. researchgate.net These studies can determine the effective magnetic moment of the metal centers and reveal the nature of magnetic exchange interactions between adjacent metal ions in polynuclear complexes or extended networks. researchgate.net Such interactions, which can be either ferromagnetic or antiferromagnetic, are mediated by the bridging ligands. mdpi.com
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for probing paramagnetic metal centers. scirp.org For complexes of ions like Cu(II) or Mn(II), EPR can provide detailed insights into the local coordination environment, including the symmetry of the ligand field and the degree of covalency in the metal-ligand bonds.
Self-Assembly and Supramolecular Architectures
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is an exemplary building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The presence of both carboxylate and amino groups allows it to act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks. The stereochemistry of the ligand, with its chiral centers, can impart chirality to the resulting framework, a highly desirable property for applications in enantioselective separations and catalysis.
The formation of these extended structures is governed by the coordination preferences of the metal ion and the conformational flexibility of the pyrrolidine ring. For instance, dicarboxylate ligands are known to assemble with transition metal ions to afford a range of architectures, from simple one-dimensional chains to complex three-dimensional frameworks. globethesis.com The connectivity of the network can be tuned by the choice of metal ion and the reaction conditions, such as solvent and temperature. Proline and its derivatives, which are structurally related to this compound, have been successfully used to construct chiral MOFs with potential applications in asymmetric catalysis. bohrium.com
The table below illustrates potential structural characteristics of MOFs derived from pyrrolidine-based dicarboxylic acid ligands and various metal ions, based on known structures of similar coordination polymers. nih.gov
| Metal Ion | Potential Coordination Geometry | Resulting Framework Dimensionality | Potential Properties |
| Zn(II) | Tetrahedral, Octahedral | 2D Layered or 3D Porous | Luminescence, Catalysis |
| Cu(II) | Square Planar, Octahedral | 1D Chain or 2D Grid | Magnetic, Catalytic |
| Mn(II) | Octahedral | 3D Framework | Magnetic |
| Cd(II) | Octahedral, Heptacoordinate | 3D Interpenetrated Network | Luminescence |
This table presents hypothetical data based on the known coordination chemistry of similar dicarboxylate ligands.
Hydrogen Bonding and π-Stacking Interactions in Crystal Structures
Hydrogen bonds are prevalent due to the presence of the pyrrolidine N-H group and the carboxylate oxygen atoms, which can act as both hydrogen bond donors and acceptors. These interactions play a crucial role in dictating the packing of the coordination polymers and can lead to the formation of higher-order supramolecular architectures. For instance, intermolecular hydrogen bonds between adjacent polymeric chains can result in the formation of robust 3D networks. The analysis of crystal structures of coordination compounds with similar dicarboxylic acid ligands reveals the common occurrence of O-H···O and N-H···O hydrogen bonds, which stabilize the crystal lattice. mdpi.com
While the this compound ligand itself is aliphatic, π-stacking interactions can become significant if aromatic co-ligands are introduced into the coordination sphere. These interactions, occurring between the aromatic rings of the co-ligands, can further direct the self-assembly of the crystal structure, leading to layered or pillared-layer frameworks. The interplay between hydrogen bonding and π-stacking can result in complex and fascinating crystal packing arrangements.
Catalytic Applications of Metal-Pyrrolidine-2,4-dicarboxylate Complexes
The metal complexes derived from this compound are promising candidates for various catalytic applications, owing to the inherent chirality of the ligand and the versatile reactivity of the coordinated metal center.
Homogeneous and Heterogeneous Catalysis
Complexes of this compound can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis , the metal complex is dissolved in the reaction medium along with the reactants. The catalytic activity can be readily tuned by modifying the ligand structure or the metal center. Proline and its derivatives have been extensively studied as organocatalysts in homogeneous systems, particularly in asymmetric aldol (B89426) and Mannich reactions. wikipedia.org Metal complexes incorporating these chiral ligands can offer complementary or enhanced catalytic activity.
For heterogeneous catalysis , the metal-pyrrolidine-2,4-dicarboxylate complex can be immobilized on a solid support or exist as a crystalline MOF. This approach offers significant advantages in terms of catalyst separation and reusability. researchgate.netresearchgate.net Proline-functionalized materials have been shown to be effective heterogeneous catalysts for various organic transformations. mdpi.com A MOF constructed from this compound could provide a robust and recyclable catalyst with well-defined active sites within its porous structure.
| Catalyst Type | Advantages | Disadvantages | Potential Reactions |
| Homogeneous | High activity and selectivity, mild reaction conditions, good mechanistic understanding. | Difficult catalyst separation and recycling. | Aldol reactions, Mannich reactions, Michael additions. |
| Heterogeneous | Easy separation and recyclability, enhanced catalyst stability. | Potentially lower activity than homogeneous counterparts, mass transfer limitations. | Asymmetric hydrogenation, C-C bond forming reactions. |
Enantioselective Catalysis with Chiral Metal Complexes
A key application of metal complexes derived from the chiral ligand this compound is in enantioselective catalysis . The well-defined chiral environment provided by the ligand around the metal center can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Chiral pyrrolidine-containing ligands have been successfully employed in a variety of enantioselective transformations. For example, chiral gold(I) complexes with pyrrolidinyl-phosphine ligands have shown high enantioselectivities in the cyclization of enynes. nih.govresearchgate.netresearchgate.net Similarly, iron complexes with chiral PNNP ligands incorporating a pyrrolidine backbone have been used as effective catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net The stereogenic centers in this compound can induce asymmetry in the coordination sphere of the metal, making these complexes highly promising for a range of enantioselective catalytic reactions.
The table below presents representative data for enantioselective reactions catalyzed by metal complexes with chiral pyrrolidine-based ligands, illustrating the potential of such systems.
| Reaction Type | Catalyst System (Illustrative) | Substrate | Enantiomeric Excess (ee) | Reference System |
| Asymmetric Transfer Hydrogenation | [Fe(II)-chiral (NH)2P2 macrocycle] | Acetophenone | up to 99% | researchgate.net |
| Intramolecular [4+2] Cycloaddition | [Au(I)-JohnPhos-type ligand] | 1,6-enyne | 91-94% | nih.gov |
| Asymmetric Aldol Reaction | L-Proline (organocatalyst) | Acetone + Aldehyde | >99% | wikipedia.org |
This table provides data from related systems to demonstrate the potential catalytic performance of complexes based on chiral pyrrolidine ligands.
Biochemical Interactions and Mechanistic Biology of 5 Methylpyrrolidine 2,4 Dicarboxylic Acid Analogs
Interaction with Neurotransmitter Transporters and Receptors
Analogs of 5-methylpyrrolidine-2,4-dicarboxylic acid are noted for their interactions with excitatory amino acid transporters (EAATs), which are integral to the regulation of glutamate (B1630785) levels within the synaptic cleft. The modulation of these transporters is a key area of research due to the implications of glutamate dysregulation in a variety of neurological conditions.
A significant analog, L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), a potent inhibitor of glutamate transport, has been shown to act as a substrate for the rat forebrain synaptosomal glutamate transporter. nih.gov However, the introduction of a methyl group, as in the 4-methyl analogue of L-trans-PDC, not only increases its potency but also changes its interaction to that of a non-substrate inhibitor. nih.gov This highlights the critical role of methylation in defining the functional interaction with glutamate transporters. Specifically, L-trans-pyrrolidine-2,4-dicarboxylic acid has been identified as a potent and competitive inhibitor of EAAT2, EAAT4, and EAAT5. abcam.com
The glial glutamate transporter EAAT2 (also known as GLT-1) is a primary target for these analogs and is responsible for the majority of glutamate uptake in the central nervous system. abcam.com The neuronal transporters EAAT4 and EAAT5, which are prominently expressed in the cerebellum and retina respectively, are also targets. nih.gov While EAAT4 was previously thought to be almost exclusively in the cerebellum and EAAT5 in the retina, recent findings show a broader distribution. nih.gov The interaction of these analogs with EAATs can influence neuronal excitability by altering the clearance of glutamate from the synapse.
Table 1: Modulatory Effects of Pyrrolidine-2,4-dicarboxylic Acid Analogs on Glutamate Transporters
| Compound | Transporter Target(s) | Observed Effect |
|---|---|---|
| L-trans-pyrrolidine-2,4-dicarboxylic acid | EAAT2, EAAT4, EAAT5 | Potent, competitive inhibitor abcam.com |
The structural similarity of this compound analogs to glutamate enables them to interact with a range of synaptic glutamate receptors, including both ionotropic and metabotropic subtypes. These interactions can elicit either agonist or antagonist responses.
For instance, L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) has been demonstrated to decrease the amplitude of both non-NMDA and NMDA receptor-mediated components of monosynaptically evoked excitatory postsynaptic currents (EPSCs) in cultured hippocampal neurons. nih.gov This effect is believed to be presynaptic, resulting from an increase in ambient glutamate concentrations due to the inhibition of glutamate uptake, which in turn activates presynaptic metabotropic glutamate receptors and leads to a reduction in synaptic transmission. nih.gov
Further research into N-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has revealed a spectrum of activities at group II metabotropic glutamate receptors, with various analogs acting as agonists, partial agonists, or antagonists. This underscores the significant influence of substitutions on the pyrrolidine (B122466) ring in determining the nature of the interaction with synaptic receptors.
Enzyme Inhibition and Modulation Studies
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. researchgate.net Consequently, DPP-IV inhibitors are a therapeutic class for the management of type 2 diabetes. researchgate.netnih.gov The pyrrolidine scaffold is a key structural feature in many DPP-IV inhibitors.
Research has explored various pyrrolidine-based compounds for their DPP-IV inhibitory potential. For example, substituted pyrrolidine-2,4-dicarboxylic acid amides and cis-2,5-dicyanopyrrolidine derivatives have been synthesized and evaluated as potent DPP-IV inhibitors. researchgate.netnih.gov Some of these compounds have demonstrated in vivo efficacy in animal models. researchgate.netnih.gov While specific data on the direct DPP-IV inhibitory activity of this compound is not extensively detailed, its core structure is relevant to the design of such inhibitors.
Table 2: Examples of Pyrrolidine-based DPP-IV Inhibitors
| Compound Class | Example | Key Findings |
|---|---|---|
| Substituted pyrrolidine-2,4-dicarboxylic acid amides | Compound 8c and 11a | Showed in vivo plasma DPP-IV inhibition in Wistar rats researchgate.net |
The structural analogy of this compound to endogenous amino acids suggests the potential for interaction with various other enzymes through substrate mimicry. This is a fundamental concept in the development of enzyme inhibitors.
One such area of investigation is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Novel C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines have been synthesized and shown to be potent inhibitors of DHFR from various pathogenic organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov Some of these compounds exhibited selectivity for the pathogen's DHFR over the rat liver enzyme. nih.gov This demonstrates the potential for pyrrolidine-based structures to serve as scaffolds for the development of inhibitors for a range of enzymatic targets.
Biochemical Pathways and Metabolic Fate (excluding in vivo human data)
The metabolic fate of synthetic compounds like this compound is a critical aspect of their biochemical profile. Preclinical studies are essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
Given their amino acid-like structure, it is plausible that these compounds are recognized and transported by cellular amino acid transport systems. Once internalized, they are unlikely to be incorporated into proteins due to their non-natural structure. Instead, they would likely undergo metabolic transformations to facilitate their elimination from the body.
Potential metabolic pathways include enzymatic modifications such as decarboxylation, hydroxylation of the pyrrolidine ring, or conjugation with endogenous molecules like glucuronic acid or sulfate. These processes would increase the polarity of the compounds, thereby promoting their renal excretion. The specific enzymes responsible for these metabolic steps have not been fully elucidated for this compound and its analogs. In vitro systems, such as liver microsomes, are typically used in early-stage research to investigate the metabolic stability and identify potential metabolites of such novel chemical entities.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) |
| (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
| Substituted pyrrolidine-2,4-dicarboxylic acid amides |
| cis-2,5-dicyanopyrrolidine α-amino amides |
Degradation and Biotransformation Pathways of N-Heterocycles
Nitrogen-containing heterocyclic compounds are prevalent in nature and are integral to the metabolism of all living organisms. unifesp.br However, many synthetic N-heterocycles are also recognized as environmental pollutants, possessing properties that can be carcinogenic, mutagenic, and genotoxic. exlibrisgroup.com Consequently, the biodegradation of these compounds is a significant area of scientific research. exlibrisgroup.com Microbial degradation, in particular, is considered an environmentally friendly and cost-effective method for the removal of these potentially harmful substances from the environment. unifesp.brnih.gov
Microorganisms such as bacteria and fungi have demonstrated the ability to use N-heterocycles as substrates, effectively removing them in a safe manner. unifesp.br The metabolic pathways involved in the degradation of these compounds are complex and varied. For instance, recent advances have shed light on the mechanisms of angular dioxygenation of nitrogen heterocycles by microbes. nih.gov The biodegradation of pyrrole-type heterocycles has been a particular focus of research for many years. exlibrisgroup.com Various bacterial strains, including Pseudomonas, Sphingomonas, and Bacillus, have been identified as capable of degrading N-heterocyclic compounds like carbazole. researchgate.net
While specific biotransformation pathways for this compound are not extensively documented, the general principles of N-heterocycle degradation would apply. These processes typically involve enzymatic reactions that open the ring structure, followed by further metabolism of the resulting linear compounds. Understanding the mechanisms of microbial degradation is crucial for developing bioremediation strategies to address environmental contamination by these classes of compounds. unifesp.br
Molecular Interactions within Biological Systems
Analogs of this compound, specifically L-trans-pyrrolidine-2,4-dicarboxylate (PDC), are known to interact with biological systems primarily as inhibitors of glutamate uptake. nih.gov Glutamate is a major excitatory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by glutamate transporters. By inhibiting these transporters, PDC can lead to an increase in extracellular glutamate levels. nih.gov
This interaction is of significant interest in neuroscience research, particularly in studies modeling the conditions of brain ischemia, where energy failure is coupled with elevated extracellular glutamate. nih.gov The dicarboxylic acid feature of these molecules is crucial for their interaction with glutamate transporters, mimicking the structure of the natural substrate, glutamate. The pyrrolidine ring provides a rigid scaffold that positions the carboxylic acid groups in a specific orientation for binding to the transporter protein.
The molecular interaction involves the binding of the dicarboxylic acid analog to the active site of the glutamate transporter, which prevents the transporter from binding to and clearing glutamate from the synaptic cleft. This competitive inhibition is a key mechanism of action for this class of compounds.
Structure-Activity Relationship (SAR) Studies for Biochemical Activity
The biological activity of pyrrolidine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to the molecular structure affect the compound's interaction with biological targets. For pyrrolidine-based compounds, key areas of modification include the substituents on the ring, the stereochemistry of those substituents, and the nature of functional groups.
The pyrrolidine ring itself is a versatile scaffold in medicinal chemistry due to its non-planar, three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.gov For analogs of this compound, the carboxylic acid groups are critical for activity, particularly in interactions with glutamate receptors and transporters. The esterification of a carboxylic acid group, for example, can lead to a complete loss of biological activity, indicating that the acidic proton or the ability to form a salt bridge is essential. drugdesign.org
The position and nature of substituents on the pyrrolidine ring significantly influence potency and selectivity. For instance, in a series of pyrrolidine-based dual agonists for PPARα/γ, the presence of an oxybenzyl group and the specific configuration of substituents at positions 3 and 4 were found to be critical for potent activity. nih.gov
| Structural Modification | Impact on Biological Activity | Reference Example |
|---|---|---|
| Esterification of Carboxylic Acid | Complete loss of activity | General observation in pyrrolopyrimidines drugdesign.org |
| Configuration of Ring Substituents | cis-configuration preferred over trans for PPARα/γ agonism | Oxybenzyl pyrrolidine acid series nih.gov |
| Substitution on Ring Nitrogen | Unsubstituted nitrogen compounds were weaker agonists compared to tertiary amines | RORγt agonists nih.gov |
| Position of Methyl Group | Transposition of a methyl group from C3 to C4 can lead to loss of potency | RORγt agonists nih.gov |
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, the key pharmacophoric features are largely defined by the arrangement of its functional groups.
The two carboxylic acid groups are paramount. drugdesign.org They can act as hydrogen bond donors and acceptors and can exist in an anionic state, allowing for ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site. drugdesign.orgnih.gov The distance and relative orientation between these two acidic moieties are critical for proper binding and are dictated by the rigid pyrrolidine scaffold.
Key Pharmacophoric Features:
Two Carboxylic Acid Groups: Essential for hydrogen bonding and ionic interactions.
Specific Spatial Arrangement of Acidic Groups: The rigid ring structure maintains a defined distance and orientation.
Ring Nitrogen Atom: Potential hydrogen bond acceptor.
Steric Bulk (Methyl Group): Can influence selectivity and affinity through hydrophobic interactions.
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. nih.gov The different spatial arrangement of substituents in stereoisomers can lead to significant differences in biological profiles due to varying binding modes with enantioselective proteins. nih.govnih.gov
For pyrrolidine derivatives, the stereochemistry of the substituents on the ring is often a critical determinant of activity. For example, in a study of PPARα/γ dual agonists based on a pyrrolidine scaffold, the cis-configuration of the substituents at positions 3 and 4 was found to be preferred over the trans-orientation for optimal activity. nih.gov This preference indicates that the specific three-dimensional arrangement of the cis-isomer allows for a more favorable interaction with the binding site of the target protein.
In another example involving the natural product acivicin (B1666538) and its derivatives, only isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This high degree of stereoselectivity suggests that biological processes such as uptake by transport systems can be highly specific to a single stereoisomer. nih.gov The different isomers of this compound would be expected to exhibit distinct biological activities due to these principles of stereoselective molecular recognition.
| Compound Series | Stereochemical Observation | Implication |
|---|---|---|
| Oxybenzyl pyrrolidine acids (PPARα/γ agonists) | cis-configuration of substituents preferred over trans-configuration. nih.gov | The spatial arrangement of the cis-isomer provides a better fit for the target's binding site. |
| 3-Br-acivicin Isomers (Antimalarial) | Only the (5S, αS) isomers showed significant activity. nih.gov | Suggests stereoselective uptake or interaction with the biological target. |
| RORγt Agonists | The cis-configuration accommodates two phenyl rings in a favorable stacked arrangement. nih.gov | Stereochemistry dictates the optimal conformation for binding. |
Future Directions and Emerging Research Avenues for 5 Methylpyrrolidine 2,4 Dicarboxylic Acid
The pyrrolidine (B122466) ring is a vital scaffold in medicinal chemistry, and derivatives like 5-methylpyrrolidine-2,4-dicarboxylic acid represent a class of compounds with significant potential. researchgate.netontosight.ai As research progresses, the focus is shifting towards more sophisticated and efficient methods of discovery, synthesis, and application. The future exploration of this compound and its analogs will likely be driven by the integration of cutting-edge technologies and interdisciplinary strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-methylpyrrolidine-2,4-dicarboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of protected amino acids followed by carboxylation. For example, ester intermediates (e.g., methyl esters) can be hydrolyzed under controlled acidic or basic conditions to yield the dicarboxylic acid . To ensure stereochemical purity, chiral chromatography or crystallization with chiral resolving agents is recommended. NMR and X-ray crystallography should confirm structural integrity .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in a dry environment at 2–8°C, as moisture and elevated temperatures may promote hydrolysis or oxidation . Use inert gas (e.g., nitrogen) purging for long-term storage. Conduct stability studies via accelerated aging tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to validate storage conditions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (210–254 nm) and charged aerosol detection (CAD) for non-chromophoric analytes .
- Structure : - and -NMR for functional group identification; FT-IR for carboxyl and amine group validation; high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination polymers or MOFs, and what properties does it impart?
- Methodological Answer : The dicarboxylate groups can act as linkers in metal-organic frameworks (MOFs). For example, zirconium-based MOFs using similar dicarboxylic acids exhibit exceptional thermal stability (>500°C) and Lewis acidity, which can be optimized by adjusting reaction pH (4–6) and solvent (DMF/water mixtures) . Characterization via PXRD, BET surface area analysis, and TGA is essential to assess framework integrity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound, such as conflicting enzyme inhibition results?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurity interference. Perform dose-response curves under standardized buffers (e.g., Tris-HCl, pH 7.5) and validate inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms . Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding constants .
Q. How does the methyl group at the pyrrolidine C5 position influence its interaction with biological targets compared to unsubstituted analogs?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with and without the methyl group. Synthesize analogs (e.g., 5-H-pyrrolidine-2,4-dicarboxylic acid) and test inhibitory activity against target enzymes (e.g., amidohydrolases) using fluorogenic substrates. Steric effects from the methyl group may reduce binding affinity but enhance selectivity .
Q. What are the challenges in functionalizing this compound for drug delivery systems, and how can they be mitigated?
- Methodological Answer : The carboxyl groups can be functionalized via esterification or amide coupling, but the pyrrolidine ring’s rigidity may limit reactivity. Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions. Monitor functionalization efficiency via -NMR peak integration of new protons (e.g., ester methyl groups at ~3.6 ppm) .
Notes on Evidence Utilization
- Safety and Handling : While direct data for this compound is limited, extrapolate precautions from structurally related dicarboxylic acids (e.g., skin/eye irritation risks, use of PPE) .
- MOF Design : Reference zirconium-cluster stability and linker selection principles from and .
- Enzyme Inhibition : Compare inhibition constants () and mechanisms with pyridine-2,4-dicarboxylic acid (75 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
